1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone
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Overview
Description
1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone is a complex organic compound characterized by the presence of a piperidine ring, a morpholine ring, and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone typically involves a multi-step process. One common method involves the Mannich reaction, where a secondary amine (such as piperidine) reacts with formaldehyde and a ketone (such as diphenylethanone) in the presence of a morpholine derivative. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C)
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,6-Dimethylmorpholin-4-yl)methyl]phenylmethanamine
- 4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline
Uniqueness
1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2/c1-20-17-27(18-21(2)30-20)19-22-13-15-28(16-14-22)26(29)25(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-12,20-22,25H,13-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORWOKFHRKYMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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